molecular formula C9H11NOS B1433113 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide CAS No. 1423034-56-3

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Cat. No.: B1433113
CAS No.: 1423034-56-3
M. Wt: 181.26 g/mol
InChI Key: QDLLGABHRAQLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” is an organic compound with the CAS Number: 1423034-56-3 . It has a molecular weight of 181.26 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate yielded oxobutanamide derivatives . The synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11NOS . The InChI Code is 1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11) .


Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents has been studied to afford new heterocyclic derivatives . For example, condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 181.26 .

Scientific Research Applications

Synthesis and Analysis of Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, closely related to the requested compound, are studied for their cytostatic effects and other pharmacological properties. The optimization of synthesis methods and analysis via high-performance liquid chromatography (HPLC) is significant for medical chemistry and pharmaceutical science, potentially leading to the development of active pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Properties

Thiophene-3-carboxamide derivatives, including 4,5,6,7-tetrahydro variants, have demonstrated antibacterial and antifungal activities. Their molecular structures exhibit certain features like intramolecular hydrogen bonds that lock molecular conformation and potentially contribute to their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor Activity

A study focused on the synthesis of new 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides and their antitumor activity. Some of these derivatives showed significant potential in inhibiting the in vitro growth of human tumor cells, indicating their promise in developing innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Crystal Structure and Molecular Conformation

The crystal structure of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been analyzed to understand their molecular conformation and potential reactivity. These insights are crucial for further exploration in pharmaceutical applications (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).

Diverse Biological Activities

Various derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit a range of biological activities including antiarrhythmic, serotonin antagonist, and antianxiety properties. These findings are essential for understanding the broader pharmacological potential of these compounds (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Future Directions

The future directions in the research of “4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” and its derivatives could involve further exploration of their potential applications in medical chemistry and pharmaceutical science . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as PDK1 and LDHA. These enzymes are crucial in the regulation of glucose metabolism and are often upregulated in cancer cells . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the metabolic pathways that support tumor growth. Additionally, this compound has shown antioxidant properties, which further contribute to its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in glucose metabolism, leading to decreased energy production and increased oxidative stress. This compound also affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways . This binding interaction leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which induces oxidative stress and apoptosis in cancer cells. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged cytotoxic effects on cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as PDK1 and LDHA, which play key roles in the regulation of glycolysis and the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to decreased ATP production and increased accumulation of metabolic intermediates . This disruption of metabolic pathways contributes to the compound’s anticancer effects by depriving cancer cells of the energy and resources needed for their growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, and it is distributed to different cellular compartments based on its physicochemical properties . The localization and accumulation of the compound within specific tissues and organs can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . It may also be targeted to specific organelles such as mitochondria, where it can exert its effects on cellular metabolism and energy production . Post-translational modifications and targeting signals may influence the subcellular localization of the compound, thereby affecting its activity and function .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLLGABHRAQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Reactant of Route 3
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Reactant of Route 4
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Reactant of Route 5
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.